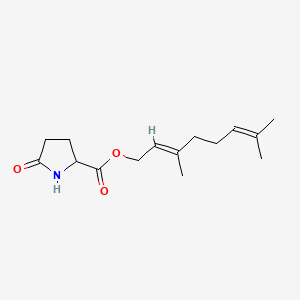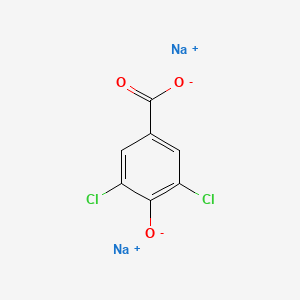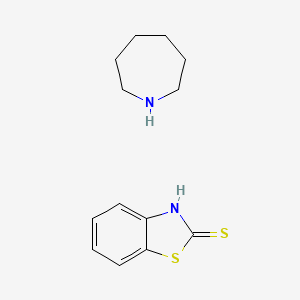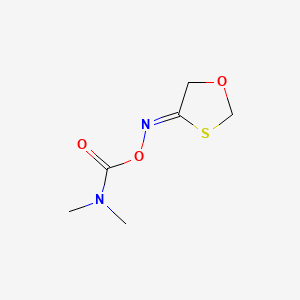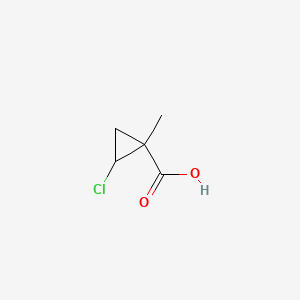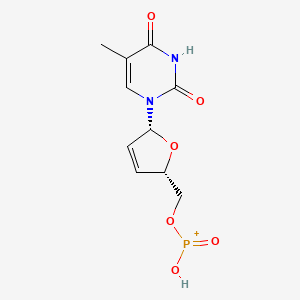
Dioctadecenyl-4,18-dioxo-5,8,11,14,17-pentaoxahenicosanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dioctadecenyl-4,18-dioxo-5,8,11,14,17-pentaoxahenicosanedioic acid is a complex organic compound with a molecular formula of C52H94O11 and a molecular weight of 895.29616 . This compound is characterized by its long carbon chain and multiple oxygen-containing functional groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dioctadecenyl-4,18-dioxo-5,8,11,14,17-pentaoxahenicosanedioic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include esterification, oxidation, and condensation reactions. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent product quality and efficient production. Industrial methods may also involve the use of environmentally friendly solvents and catalysts to minimize waste and reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions
Dioctadecenyl-4,18-dioxo-5,8,11,14,17-pentaoxahenicosanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学的研究の応用
Dioctadecenyl-4,18-dioxo-5,8,11,14,17-pentaoxahenicosanedioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Dioctadecenyl-4,18-dioxo-5,8,11,14,17-pentaoxahenicosanedioic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation. Detailed studies are required to elucidate the exact molecular targets and mechanisms by which this compound exerts its effects.
類似化合物との比較
Similar Compounds
- Dioctadecenyl-4,15-dioxo-5,8,11,14-tetraoxaoctadecanedioic acid
- Dioctadecenyl-4,18-dioxo-5,8,11,14,17-pentaoxahenicosanedioic acid
Uniqueness
This compound is unique due to its specific structural features, including the presence of multiple oxygen-containing functional groups and a long carbon chain. These characteristics confer distinct chemical and physical properties, making it valuable for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.
特性
CAS番号 |
93882-52-1 |
|---|---|
分子式 |
C52H94O11 |
分子量 |
895.3 g/mol |
IUPAC名 |
1-O-[2-[2-[2-[2-[4-[(E)-octadec-1-enoxy]-4-oxobutanoyl]oxyethoxy]ethoxy]ethoxy]ethyl] 4-O-[(E)-octadec-1-enyl] butanedioate |
InChI |
InChI=1S/C52H94O11/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-60-49(53)35-37-51(55)62-47-45-58-43-41-57-42-44-59-46-48-63-52(56)38-36-50(54)61-40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,39-40H,3-32,35-38,41-48H2,1-2H3/b39-33+,40-34+ |
InChIキー |
OOSBRGFTZOQGKS-CFTRLRGZSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC/C=C/OC(=O)CCC(=O)OCCOCCOCCOCCOC(=O)CCC(=O)O/C=C/CCCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCC=COC(=O)CCC(=O)OCCOCCOCCOCCOC(=O)CCC(=O)OC=CCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate](/img/structure/B12669078.png)


